2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Tetrasubstituted Thiophenes : A method for synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates has been developed. This approach leverages a multicomponent protocol for producing tetrasubstituted thiophenes, demonstrating the compound's utility in complex organic syntheses (Sahu et al., 2015).
Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. Its efficiency in releasing carboxylic acids upon irradiation demonstrates the compound's role in facilitating selective chemical transformations (Klan, Zabadal, & Heger, 2000).
Material Science and Dyeing Applications
- Novel Heterocyclic Disperse Dyes : The synthesis of ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate for dyeing polyester fibers highlights the compound's application in developing disperse dyes. These dyes offer a spectrum of colors and exhibit good fastness properties, albeit with poor photostability (Iyun et al., 2015).
Pharmacological Research
- Allosteric Enhancers of A1 Adenosine Agonist Binding : Research on 2-amino-3-benzoylthiophene allosteric enhancers at the A1 adenosine receptor indicates the compound's potential in modulating receptor activity. This study contributes to understanding how modifications to the thiophene structure influence pharmacological properties (Luetjens et al., 2003).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, such as binding to active sites, modulating receptor activity, or inhibiting enzymatic processes .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse target interactions . They have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure . Factors such as solubility, stability, and molecular size can all influence a compound’s bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target interactions and the biochemical pathways it affects. Given the diverse biological activities associated with thiophene derivatives, the effects could potentially include modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context
Future Directions
The future of thiophene in medicinal chemistry research looks promising. As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-4-5-11(2)13(8-10)17-14(18)9-20-16(19)15-12(3)6-7-21-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDWSISYIJXRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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